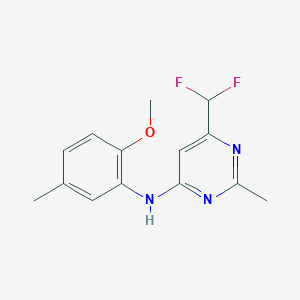

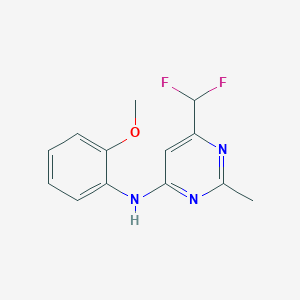

6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine” is a compound that incorporates a difluoromethyl group . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .

Molecular Structure Analysis

The molecular structure of difluoromethyl compounds has been studied extensively . The difference in chemical shift (Δ δ = δ (DMSO-d6) − δ (CDCl3)) correlates with a molecule’s ability to act as a hydrogen-bond donor .Chemical Reactions Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . Electrophilic, nucleophilic, radical and cross-coupling methods have been used to construct C(sp3)–CF2H bonds . The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds depend on their specific structure . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .科学的研究の応用

- Phenanthridines, including those with difluoromethyl groups, have been studied for their potential anticancer and antitumor effects. These compounds exhibit cytotoxic activity against cancer cells by interfering with DNA replication and cell division. Researchers have synthesized difluoromethylated phenanthridines using radical isonitrile insertion, which involves generating a difluoromethyl radical (CF₂H) from aryl-substituted difluoromethylborates. These derivatives hold promise for drug discovery .

- The presence of a CF₂H group in molecules enhances their ability to act as hydrogen-bond donors compared to their methylated counterparts. This property is relevant in various chemical interactions and biological processes. The difference in chemical shift (Δδ) between different solvents correlates with the molecule’s hydrogen-bonding capacity, where compounds bearing a CF₂H group exhibit stronger hydrogen-bonding behavior .

- Researchers have developed synthetic methods for producing 6-(difluoromethyl)phenanthridines. By oxidizing aryl-substituted difluoromethylborates, a highly reactive difluoromethyl radical (CF₂H) is generated. This radical serves as the starting point for isonitrile insertion and cyclization processes, ultimately leading to the formation of these compounds. Among the tested aryl groups, p-diethylamino-phenyl-substituted borate demonstrated stability and reasonable yield .

Anticancer and Antitumor Properties

Hydrogen-Bond Donor Properties

Synthesis of 6-(Difluoromethyl)phenanthridines

作用機序

While the specific mechanism of action for “6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine” is not available, it’s worth noting that difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC) and is used in the fight against diverse viruses, including SARS-CoV-2 .

将来の方向性

The field of difluoromethylation has seen significant advances in recent years, and there is potential for further development . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

特性

IUPAC Name |

6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3/c1-8-15-10(12(13)14)7-11(16-8)17-9-5-3-2-4-6-9/h2-7,12H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGDITFBNWJBIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=C2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457319.png)

![2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457347.png)

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6457354.png)

![3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6457360.png)

![4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457367.png)

![2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B6457373.png)

![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457380.png)

![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)